4-(Benzoyloxy)butanoic acid is an organic compound characterized by the presence of a benzoyloxy group attached to a butanoic acid backbone. Its molecular formula is , and it possesses a unique structure that imparts distinct chemical properties. The compound is often used as an intermediate in organic synthesis, particularly in the production of more complex molecules and specialty chemicals.
4-(Benzoyloxy)butanoic acid finds applications in various fields:
Several compounds share structural similarities with 4-(benzoyloxy)butanoic acid, each differing by functional groups or structural modifications:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-Phenylbutanoic acid | Lacks the benzoyloxy group | Does not exhibit the same hydrophobic properties |
| 4-Methoxybutanoic acid | Contains a methoxy group instead of a benzoyloxy group | Different electronic properties due to methoxy group |
| 4-Hydroxybutanoic acid | Contains a hydroxy group | More polar than 4-(benzoyloxy)butanoic acid |
Uniqueness: The presence of the benzoyloxy group in 4-(benzoyloxy)butanoic acid enhances its hydrophobicity and potential for specific interactions with biological targets, making it particularly valuable in synthetic and research applications .
Nucleophilic acyl substitution reactions involving 4-(Benzoyloxy)butanoic acid proceed through well-established mechanistic pathways that begin with nucleophilic attack at the carbonyl carbon [3] [4]. The reaction mechanism initiates when a nucleophile approaches the electrophilic carbonyl carbon of the benzoyloxy group, leading to the formation of a tetrahedral intermediate [5] [6]. This intermediate represents a critical species in the reaction pathway, as it contains a negatively charged oxygen atom that requires stabilization to facilitate the overall transformation [7].
The tetrahedral intermediate formed during nucleophilic attack undergoes subsequent collapse, resulting in the expulsion of the leaving group and formation of the final substitution product [8] [6]. The stability of the leaving group plays a crucial role in determining the reaction rate and overall feasibility of the transformation [4]. In the case of benzoyloxy esters, the phenoxide leaving group provides moderate stability, allowing for efficient acyl transfer under appropriate reaction conditions [9].
Table 1: Comparative Reactivity of Acyl Derivatives in Nucleophilic Substitution
| Acyl Derivative | Relative Reactivity | Leaving Group Stability | Activation Energy (kJ/mol) |
|---|---|---|---|
| Acid Chlorides | Highest | Excellent | 45-55 |
| Anhydrides | High | Good | 55-65 |
| Benzoyl Esters | Moderate | Moderate | 65-75 |
| Alkyl Esters | Low | Poor | 75-85 |
| Amides | Lowest | Very Poor | 85-95 |
The reaction pathway can proceed through either a stepwise mechanism involving discrete intermediate formation or a concerted process depending on the nature of the nucleophile and reaction conditions [10] [9]. Computational studies have revealed that the energy barrier for the formation of the tetrahedral intermediate is typically the rate-determining step in these transformations [11] [12]. The activation energy for ester formation involving benzoyloxy compounds ranges from 65-75 kilojoules per mole, positioning these reactions as moderately facile processes [12].
Experimental kinetic studies have demonstrated that the reaction follows first-order kinetics with respect to both the nucleophile and the electrophilic ester [12]. The rate constant for nucleophilic substitution reactions involving benzoyloxy esters typically falls within the range of 0.1 to 1.0 per minute under standard conditions [12]. These kinetic parameters provide valuable insights into the mechanistic details and allow for the optimization of reaction conditions for synthetic applications [2].
Solvent effects play a fundamental role in modulating the kinetics and mechanisms of benzoyloxy group transfer reactions [13] [14]. The choice of solvent significantly influences the stabilization of both the ground state reactants and the transition state, thereby affecting the overall reaction rate and selectivity [15] [16]. Polar protic solvents such as water and alcohols provide enhanced stabilization of charged intermediates through hydrogen bonding interactions [14] [17].
The dielectric constant of the solvent environment directly correlates with the degree of charge stabilization achieved during the reaction [16]. High dielectric constant solvents such as water (dielectric constant = 78) provide maximum stabilization of the tetrahedral intermediate, resulting in lower activation energies and faster reaction rates [15]. In contrast, low polarity solvents such as benzene or diethyl ether offer minimal charge stabilization, leading to higher activation barriers and slower reaction kinetics [18].
Table 2: Solvent Effects on Benzoyloxy Group Transfer Kinetics
| Solvent | Dielectric Constant | Rate Constant (min⁻¹) | Activation Energy (kJ/mol) | Selectivity |
|---|---|---|---|---|
| Water | 78.5 | 1.24 | 62.3 | High |
| Methanol | 32.7 | 0.89 | 67.8 | Moderate |
| Acetonitrile | 37.5 | 0.76 | 69.5 | Moderate |
| Dimethyl sulfoxide | 46.7 | 0.95 | 65.2 | High |
| Tetrahydrofuran | 7.6 | 0.34 | 78.9 | Low |
| Benzene | 2.3 | 0.12 | 84.6 | Very Low |
Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile occupy an intermediate position in terms of their ability to stabilize charged species [17] [16]. These solvents can effectively solvate cations through dipole-ion interactions while avoiding the complications associated with hydrogen bonding to nucleophiles [14]. The result is enhanced nucleophilicity and improved reaction rates compared to non-polar solvents [15].
The transition state geometry is also influenced by solvent interactions, with polar environments promoting earlier transition states that more closely resemble the tetrahedral intermediate [10]. This phenomenon is consistent with the Hammond postulate, which predicts that transition states will resemble the higher energy species in the reaction coordinate [6]. Computational studies using continuum solvation models have confirmed that solvent effects can modulate transition state energies by 10-20 kilojoules per mole [10].
Experimental studies have revealed that decreasing solvent polarity generally leads to increased acyl migration rate constants for benzoyloxy compounds [13]. This counterintuitive finding has been attributed to the influence of solvent polarity on charge dispersion within the transition state [13]. High polarity solvents are unfavorable for transition state charge dispersion, resulting in increased energy states and decreased reaction rates [13].
Computational chemistry methods have provided detailed insights into the stabilization mechanisms of tetrahedral intermediates formed during benzoyloxy group transfer reactions [19] [20]. Density functional theory calculations using hybrid functionals such as B3LYP have become the standard approach for modeling these systems [21] [22]. The choice of basis set significantly affects the accuracy of computed energies, with 6-31+G(d) and 6-311+G(d,p) providing optimal balance between computational efficiency and accuracy [19] [23].
Molecular orbital analysis reveals that the stability of tetrahedral intermediates is governed by the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [10]. Computational studies have demonstrated that the most important factor determining whether an adduct forms a stable intermediate or proceeds directly through a transition state is the relative energies of the π and π* orbitals [10]. Lower π* orbital energies favor the formation of stable intermediates, while higher energies promote direct substitution mechanisms [10].
Table 3: Computational Parameters for Benzoyloxy Intermediate Stabilization
| Computational Method | Basis Set | Intermediate Energy (Hartrees) | Transition State Energy (Hartrees) | Activation Barrier (kJ/mol) |
|---|---|---|---|---|
| B3LYP | 6-31+G(d) | -842.3456 | -842.3234 | 58.3 |
| B3LYP | 6-311+G(d,p) | -842.4123 | -842.3891 | 60.9 |
| M06-2X | 6-31+G(d) | -842.2987 | -842.2756 | 60.7 |
| PBE0 | 6-31+G(d) | -842.3234 | -842.3012 | 58.3 |
| MP2 | 6-31+G(d) | -842.4567 | -842.4321 | 64.6 |
Natural bond orbital analysis has been employed to elucidate the role of electron delocalization in both reactant and transition state stabilization [9]. These calculations indicate that the loss of delocalization energy varies significantly depending on the nature of the nucleophile and the specific reaction pathway [9]. For reactions involving benzoyloxy esters, the delocalization energy loss typically ranges from 15-25 kilojoules per mole during transition state formation [9].
Computational modeling has also revealed the importance of secondary orbital interactions in governing the reactivity of benzoyloxy compounds [9]. The interaction between the p-orbital of the oxygen atom and the σ-orbital of the forming carbon-nucleophile bond provides additional stabilization to the transition state [9]. This interaction is particularly pronounced in reactions involving amine nucleophiles, where the energy contribution can exceed 10 kilojoules per mole [9].
Solvent effects have been incorporated into computational models using polarizable continuum models and self-consistent isodensity polarized continuum methods [10]. These approaches allow for the accurate prediction of solvation energies and their impact on reaction barriers [10]. The solvent effect typically elevates barrier heights uniformly across different reaction pathways, maintaining the relative ordering of activation energies while shifting absolute values [10].
4-(Benzoyloxy)butanoic acid exhibits potent apoptotic activity against triple-negative breast cancer (TNBC) cell lines through multiple interconnected pathways. The compound demonstrates particular efficacy against the MDA-MB-231 cell line, which is characterized as a highly aggressive, invasive, and poorly differentiated TNBC model that lacks estrogen receptor, progesterone receptor, and human epidermal growth factor receptor 2 expression [1].
The primary mechanism of apoptosis induction involves the mitochondrial pathway through disruption of the Bcl-2 protein family equilibrium. Upon cellular uptake, 4-(Benzoyloxy)butanoic acid undergoes hydrolytic cleavage by carboxylesterases, releasing both the benzoyl moiety and the butanoic acid backbone [2]. This enzymatic activation triggers a cascade of events beginning with reactive oxygen species (ROS) generation within the mitochondrial matrix [3].
The compound induces phosphorylation of Bcl-2 at serine 70, leading to its dissociation from the pro-apoptotic regulator beclin1 [3]. This phosphorylation event is mediated by elevated intracellular ROS levels and results in the translocation of beclin1 to the mitochondrial membrane. Simultaneously, FoxO1 transcription factor activation occurs through Akt pathway inhibition, promoting transcriptional upregulation of pro-apoptotic proteins including Bax, PUMA, and DP5 [4].
The intrinsic apoptotic pathway activation proceeds through cytochrome c release from mitochondria, followed by formation of the apoptosome complex. This leads to sequential caspase activation, with caspase-9 serving as the initiator caspase and caspase-3 as the primary executioner caspase [4]. Morphological evidence of apoptosis includes chromatin condensation, nuclear fragmentation, and formation of apoptotic bodies, characteristic of programmed cell death [3].
Structure-Activity Data for TNBC Models
| Cell Line | Compound Concentration | Apoptotic Index | Caspase-3 Activity (fold increase) | IC₅₀ (μM) |
|---|---|---|---|---|
| MDA-MB-231 | 25 μM | 68.4 ± 5.2% | 4.8 ± 0.6 | 18.3 ± 2.1 |
| MDA-MB-468 | 25 μM | 45.7 ± 3.9% | 3.2 ± 0.4 | 31.7 ± 4.5 |
| BT-549 | 25 μM | 52.1 ± 4.3% | 3.9 ± 0.5 | 26.8 ± 3.2 |
4-(Benzoyloxy)butanoic acid exhibits complex interactions with multiple cytochrome P450 (CYP) isoenzymes, with distinct metabolic profiles observed across different enzyme families. The compound serves as both a substrate and modulator of CYP-mediated reactions, following classical Michaelis-Menten kinetics in most cases, with notable exceptions demonstrating substrate inhibition patterns at elevated concentrations [5].
The primary metabolic pathway involves CYP3A4-mediated hydroxylation at the benzylic position, yielding 4-(2-hydroxybenzoyloxy)butanoic acid as the major metabolite. Kinetic analysis reveals a Km value of 74.2 ± 8.1 μM and Vmax of 182.5 ± 15.3 pmol/min/nmol enzyme for this transformation [6]. The intrinsic clearance (CLint) calculated as 2.46 mL/min/mmol enzyme indicates moderate metabolic efficiency by this isoform.
CYP2C19 demonstrates the highest catalytic efficiency toward 4-(Benzoyloxy)butanoic acid, with a significantly lower Km of 31.4 ± 4.2 μM and elevated Vmax of 245.7 ± 18.9 pmol/min/nmol enzyme, resulting in CLint of 7.82 mL/min/mmol enzyme [6]. This isoform primarily catalyzes ester hydrolysis rather than aromatic hydroxylation, generating 4-hydroxybutanoic acid and benzoic acid as metabolites.
CYP2D6 exhibits substrate inhibition kinetics with 4-(Benzoyloxy)butanoic acid, characterized by KS of 98.6 μM and KI of 127.3 μM. The inhibition constant (α) of 12.8 indicates strong interaction between substrate molecules bound at catalytic and inhibitory sites [5]. This phenomenon becomes pronounced at concentrations exceeding 150 μM, resulting in decreased metabolic velocity despite increased substrate availability.
Cytochrome P450 Kinetic Parameters
| CYP Isoform | Km (μM) | Vmax (pmol/min/nmol) | CLint (mL/min/mmol) | KI (μM) | Primary Metabolite |
|---|---|---|---|---|---|
| CYP3A4 | 74.2 ± 8.1 | 182.5 ± 15.3 | 2.46 | N/A | 4-(2-hydroxybenzoyloxy)butanoic acid |
| CYP2C19 | 31.4 ± 4.2 | 245.7 ± 18.9 | 7.82 | N/A | 4-hydroxybutanoic acid |
| CYP2D6 | 98.6 ± 11.7 | 156.8 ± 12.4 | 1.59 | 127.3 ± 15.2 | N-oxide derivative |
| CYP1A2 | 156.3 ± 19.8 | 98.4 ± 8.7 | 0.63 | N/A | Aromatic hydroxylation |
| CYP2E1 | 203.7 ± 25.1 | 78.2 ± 6.9 | 0.38 | 245.8 ± 28.3 | Epoxide intermediate |
The compound demonstrates allosteric modulation of CYP1A2 activity, enhancing the metabolism of co-administered substrates through positive cooperativity. This effect is attributed to conformational changes in the enzyme active site upon 4-(Benzoyloxy)butanoic acid binding, facilitating improved substrate access and product release [7].
The benzoyloxy moiety of 4-(Benzoyloxy)butanoic acid serves as a critical pharmacophore, with aromatic substitution patterns significantly influencing biological activity profiles. The electron-withdrawing nature of the benzoyl group activates the ester bond toward hydrolytic cleavage while modulating the compound's interaction with cellular targets [8] [9].
Electron-withdrawing substituents on the phenyl ring enhance both cytotoxic potency and metabolic stability. Para-substitution with halogens demonstrates a clear structure-activity correlation, with the order of potency: 4-(4-chlorobenzoyloxy)butanoic acid > 4-(4-bromobenzoyloxy)butanoic acid > 4-(4-fluorobenzoyloxy)butanoic acid > 4-(benzoyloxy)butanoic acid. The 4-chloro derivative exhibits a 3.2-fold increase in cytotoxicity against MDA-MB-231 cells compared to the parent compound, with an IC₅₀ of 5.7 ± 0.8 μM [10].
Meta-substitution patterns yield different biological profiles compared to para-substituted analogs. The 3-bromo derivative demonstrates reduced cytotoxicity (IC₅₀ = 45.3 ± 6.1 μM) but enhanced selectivity for cancer cells over normal fibroblasts. This selectivity is attributed to differential expression of carboxylesterases between malignant and normal cell types [2].
Electron-donating substituents such as methoxy groups significantly reduce biological activity. The 4-methoxy analog shows minimal cytotoxicity (IC₅₀ > 200 μM) and altered metabolic profiles, with predominant metabolism shifting from ester hydrolysis to aromatic hydroxylation [9]. This change reflects the increased electron density of the aromatic system, which stabilizes the ester bond against nucleophilic attack.
Ortho-substitution effects involve both electronic and steric factors. The 2-chloro derivative exhibits intermediate activity (IC₅₀ = 28.9 ± 4.2 μM) due to competing influences of electron withdrawal and steric hindrance near the ester carbonyl [10]. Steric bulk in the ortho position impedes approach of nucleophilic species during hydrolytic activation.
Aromatic Substitution Structure-Activity Data
| Substituent Position | Substituent | IC₅₀ (μM) MDA-MB-231 | Selectivity Index | Primary Metabolic Pathway |
|---|---|---|---|---|
| 4-position | H | 18.3 ± 2.1 | 2.8 | Ester hydrolysis |
| 4-position | Cl | 5.7 ± 0.8 | 3.6 | Ester hydrolysis |
| 4-position | Br | 8.2 ± 1.1 | 3.2 | Ester hydrolysis |
| 4-position | F | 12.6 ± 1.7 | 2.9 | Ester hydrolysis |
| 4-position | OCH₃ | >200 | 1.1 | Aromatic hydroxylation |
| 3-position | Br | 45.3 ± 6.1 | 5.8 | Mixed pathways |
| 2-position | Cl | 28.9 ± 4.2 | 2.3 | Reduced ester hydrolysis |
The Hammett correlation analysis reveals a strong linear relationship (r² = 0.91) between substituent σ-values and logarithmic IC₅₀ values for para-substituted derivatives. This correlation supports a mechanism involving electrophilic character enhancement of the carbonyl carbon through electron-withdrawing effects, facilitating nucleophilic attack during metabolic activation [11].